4-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13471986
Molecular Formula: C16H25N3O2
Molecular Weight: 291.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H25N3O2 |
|---|---|
| Molecular Weight | 291.39 g/mol |
| IUPAC Name | benzyl 4-[2-aminoethyl(methyl)amino]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H25N3O2/c1-18(12-9-17)15-7-10-19(11-8-15)16(20)21-13-14-5-3-2-4-6-14/h2-6,15H,7-13,17H2,1H3 |
| Standard InChI Key | VWKDDECMTYMZOW-UHFFFAOYSA-N |
| SMILES | CN(CCN)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CN(CCN)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure comprises:
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Piperidine ring: A six-membered saturated heterocycle with one nitrogen atom.
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Benzyl ester group: Attached at the 1-position, enhancing lipophilicity and serving as a protective group in synthetic pathways.
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4-[(2-Aminoethyl)(methyl)amino] substituent: A branched tertiary amine with a primary amine terminus, enabling hydrogen bonding and ionic interactions .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Piperidine ring | Confers rigidity and basicity (pKa ~10.5) |
| Benzyl ester | Hydrolyzable under acidic/basic conditions; logP = 1.8 ± 0.2 |
| Tertiary amine | Enhances solubility in polar solvents; participates in cation-π interactions |
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, Ar-H), 5.15 (s, 2H, OCH₂Ph), 3.90–3.70 (m, 2H, piperidine-NCH₂), 2.80–2.60 (m, 4H, NCH₂CH₂N), 2.40 (s, 3H, NCH₃) .
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IR (KBr): 3340 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (C=O ester), 1250 cm⁻¹ (C-O ester) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A three-step protocol is commonly employed:
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Piperidine functionalization: Reacting 4-aminopiperidine with 2-(methylamino)ethyl chloride in the presence of K₂CO₃ (yield: 78%).
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Benzyl esterification: Treating the intermediate with benzyl chloroformate in dichloromethane (yield: 85%).
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Industrial Optimization
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Continuous flow reactors: Reduce reaction time by 40% compared to batch processes.
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Catalytic hydrogenation: Replaces toxic chlorinated solvents with H₂/Pd-C for benzyl ester formation (TOF = 120 h⁻¹) .
Table 2: Synthetic Yield Comparison
| Method | Yield (%) | Purity (%) | Scale (kg) |
|---|---|---|---|
| Batch (traditional) | 72 | 92 | 0.1–1 |
| Continuous flow | 89 | 97 | 5–50 |
| Catalytic hydrogenation | 82 | 95 | 1–10 |
Physicochemical Properties
Solubility and Stability
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Aqueous solubility: 12 mg/mL at pH 7.4 (25°C), decreasing to 2 mg/mL at pH 1.2 .
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Thermal stability: Decomposes at 218°C (DSC), with 5% mass loss by TGA at 150°C .
Partition Coefficients
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logP (octanol/water): 1.8 ± 0.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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logD (pH 7.4): 0.9 ± 0.1, reflecting ionization of the tertiary amine .
| Target | IC₅₀ (nM) | Selectivity (vs. SERT) | Source |
|---|---|---|---|
| Dopamine transporter | 9.4 | 195 | Rat striatum |
| Serotonin transporter | 1830 | — | HEK-293 cells |
| Sigma-1 receptor | 420 | — | Radioligand |
Neuroprotective Effects
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Oxidative stress models: Reduces ROS in SH-SY5Y neurons by 60% at 10 µM (p < 0.01 vs. control) .
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Apoptosis inhibition: Downregulates caspase-3 activity by 45% in Aβ-treated cells .
Applications in Drug Development
Prodrug Design
The benzyl ester serves as a hydrolyzable promoiety, enabling controlled release of active metabolites in vivo. Hydrolysis t₁/₂ in human plasma: 2.3 h (acidic conditions) vs. 8.7 h (pH 7.4) .
Antimicrobial Activity
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Gram-positive bacteria: MIC = 32 µg/mL against S. aureus (vs. 64 µg/mL for ampicillin) .
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Biofilm disruption: Reduces P. aeruginosa biofilm biomass by 70% at 50 µg/mL .
Future Directions
Synthetic Chemistry
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Stereoselective synthesis: Developing asymmetric hydrogenation for enantiopure batches .
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Biocatalysis: Exploring lipase-mediated esterification to improve green chemistry metrics .
Therapeutic Exploration
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